molecular formula C28H29N3O3S B2414574 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline CAS No. 899759-99-0

3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline

Cat. No. B2414574
CAS RN: 899759-99-0
M. Wt: 487.62
InChI Key: YHHKIUZZOTXADX-UHFFFAOYSA-N
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Description

3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline, also known as Compound 1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinolines, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

Anticancer Potential

A study has highlighted the development of 4-aminoquinoline derivatives, where analogs similar to the mentioned compound, designed using a hybrid pharmacophore approach, were assessed for their anticancer activities. These derivatives were tested against breast tumor cell lines and showed significant effectiveness, with one compound in particular, VR23, demonstrating a notable preferential toxicity towards cancer cells over non-cancer cells. This compound induced abnormalities in cancer cells leading to cell cycle arrest and eventual apoptosis, suggesting potential for less toxic cancer treatments (Solomon, Pundir, & Lee, 2019).

Molecular Docking and Antimicrobial Activity

Research on novel 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehyde derivatives, which share structural similarities with the chemical , revealed their synthesis and characterization. The study also included molecular docking to explore their binding modes with DNA Gyrase A and N-myristoyltranferase, targeting antibacterial and antifungal activities. These compounds demonstrated potential antimicrobial properties supported by crystal structure analysis and in-silico docking studies (Desai et al., 2017).

Neuroleptic Drug Development

Another research direction involves the synthesis of ω-(4-phenyl-1-piperazinyl)-alkoxy-2(1H)-quinolinone derivatives aimed at neuroleptic drug development. These compounds were evaluated for their anti-methamphetamine and anti-epinephrine activities, showing promise as potential neuroleptic drugs with minimal side effects. The study underlines the importance of structural modifications for enhancing biological activity, indicating the potential of quinoline derivatives in the development of new neuroleptic agents (Banno et al., 1988).

Vasorelaxing Activity

Research into the vasorelaxing activity of Mannich bases derived from 3H-pyrrolo[3,2-f]quinoline, including modifications similar to the chemical compound , has demonstrated their potential as vasorelaxing agents. Initial studies on rat-tail arteries indicate these compounds can relax precontracted tissues through endothelium-independent mechanisms, suggesting their use in vascular activity modulation (Ferlin et al., 2002).

properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3S/c1-20-12-13-22(18-21(20)2)35(32,33)27-19-29-24-9-5-4-8-23(24)28(27)31-16-14-30(15-17-31)25-10-6-7-11-26(25)34-3/h4-13,18-19H,14-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHKIUZZOTXADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline

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